molecular formula C17H17N5O3S B10895673 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10895673
M. Wt: 371.4 g/mol
InChI Key: COUOFEOLTMTBDU-UHFFFAOYSA-N
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Description

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a pyrazole ring, and various functional groups

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H17N5O3S/c1-11-3-5-13(6-4-11)16-12(2)26-17(20-16)19-15(23)7-8-21-10-14(9-18-21)22(24)25/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,23)

InChI Key

COUOFEOLTMTBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The methyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H~2~SO~4~) for sulfonation, concentrated nitric acid (HNO~3~) for nitration.

Major Products

    Amino derivatives: from the reduction of the nitro group.

    Dihydrothiazole derivatives: from the reduction of the thiazole ring.

    Nitrated or sulfonated derivatives: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit various pharmacological activities due to the presence of the thiazole and pyrazole rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole and pyrazole rings could facilitate binding to active sites of enzymes, while the nitro group might participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the 5-methyl group on the thiazole ring.

    N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but lacks the nitro group on the pyrazole ring.

Uniqueness

The unique combination of the thiazole and pyrazole rings, along with the specific functional groups, gives N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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